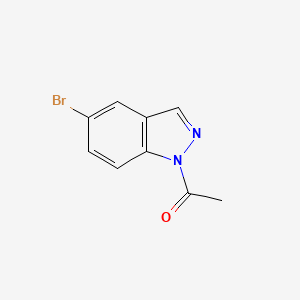

1-(5-Bromo-1H-indazol-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPRNHHJTZSJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293899 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-92-1 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 1 5 Bromo 1h Indazol 1 Yl Ethanone

Reactivity of the Bromine Moiety at the 5-Position

The bromine atom attached to the C5 position of the indazole ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the indazole ring and the N1-acetyl group, facilitating both nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on 5-bromoindazoles, while less common than cross-coupling reactions, can be achieved under specific conditions. The reactivity of the bromine atom in SNAr reactions is generally lower than that of a fluorine atom in a similar position, but it can still serve as a leaving group in the presence of strong nucleophiles. nih.gov The typical order of leaving group ability in SNAr reactions is F > NO2 > Cl ≈ Br > I. nih.gov

The reaction proceeds through a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the bromine, forming a temporary intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing acetyl group at the N1 position helps to stabilize the negative charge developed in the ring during the formation of the Meisenheimer complex, thereby activating the substrate towards nucleophilic attack. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Phenols can be used as nucleophiles in the SNAr reaction of 5-bromo-1,2,3-triazines, suggesting that similar reactions could be possible with 1-(5-bromo-1H-indazol-1-yl)ethanone. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.ukwikipedia.org This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. fishersci.co.ukwikipedia.org

For this compound, the Suzuki-Miyaura reaction provides a versatile route to introduce a wide array of substituents at the 5-position. The general reaction scheme involves the coupling of the bromoindazole with an aryl or vinyl boronic acid. fishersci.co.ukwikipedia.org

The catalytic cycle for the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate. harvard.eduyoutube.com

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. harvard.eduyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond of the final product. harvard.eduyoutube.com

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura reaction. Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] have been shown to be effective for the Suzuki coupling of 5-bromoindazoles. nih.gov Common bases include carbonates (e.g., K₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving bromoarenes:

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the cross-coupling |

| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene (B28343), Dioxane, DME, Water | Solubilizes reactants and catalyst |

| Boronic Acid | Arylboronic acids, Vinylboronic acids | Provides the coupling partner |

Transformations of the N1-Acetyl Group

The N1-acetyl group plays a dual role: it serves as a protecting group for the indazole nitrogen and as an activating group for reactions on the indazole ring. It can also be a site for further chemical modification.

Hydrolysis and Deacetylation Reactions

The N1-acetyl group can be removed through hydrolysis, a process known as deacetylation. wikipedia.org This reaction is typically carried out under acidic or basic conditions to yield the corresponding 5-bromo-1H-indazole.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. etsu.edu A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfer and elimination of the amine lead to the deacetylated indazole. etsu.edu A mixture of trifluoroacetic acid and methanol (B129727) has been used for the deacetylation of N-acetylated polypeptides. nih.gov

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu This is followed by the elimination of the indazole anion as a leaving group, which is then protonated to give the final product. etsu.edu A patent describes the deacetylation of a similar compound, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, using potassium carbonate in a methanol/water mixture. google.com

Modifications and Functionalization of the Acetyl Methyl Group

The methyl group of the N1-acetyl moiety can potentially undergo reactions such as halogenation or condensation, although these are less commonly reported for this specific compound compared to the reactions at the bromine and the indazole ring. The protons on the acetyl methyl group are acidic and can be removed by a strong base, generating an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups.

Oxidation and Reduction Chemistry of the Indazole Ring System

The indazole ring system can undergo both oxidation and reduction reactions, although these are often substrate- and reagent-dependent. The presence of the bromo and acetyl substituents influences the susceptibility of the ring to these transformations.

Oxidation of the indazole ring is not a common reaction, as the ring is relatively electron-deficient. However, under harsh oxidative conditions, degradation of the ring may occur.

Reduction of the indazole ring system can be achieved under certain conditions. For instance, catalytic hydrogenation can lead to the saturation of the heterocyclic ring. However, a more common reduction reaction involving indazole derivatives is the reduction of other functional groups present on the ring, such as a nitro group. In the case of this compound, the acetyl group's carbonyl could potentially be reduced to a secondary alcohol using reducing agents like sodium borohydride.

C-H Activation and Functionalization of the Indazole Core

The functionalization of the indazole core through C-H activation is a powerful strategy for synthesizing complex derivatives. bits-pilani.ac.inrsc.org For N1-substituted indazoles like this compound, the primary sites for C-H functionalization are the C3 and C7 positions of the indazole ring system. Transition metal catalysis, particularly with rhodium(III) and palladium(II), has been extensively explored for this purpose. bits-pilani.ac.innih.govacs.org

Rhodium(III)-catalyzed C-H activation often involves the use of a directing group to achieve regioselectivity. While the N1-acetyl group of this compound can potentially act as a directing group, many established methods utilize other directing groups installed at the N1 or N2 position to guide the metal catalyst to a specific C-H bond. For instance, Rh(III)-catalyzed oxidative coupling has been shown to preferentially occur at the less sterically hindered C-H bond. nih.gov The reaction of azobenzenes with aldehydes, catalyzed by rhodium(III), provides a convergent route to 2-substituted 2H-indazoles through ortho C–H bond activation, followed by cyclative capture. nih.gov

Palladium-catalyzed C-H functionalization is another key method, often employed for C3-selective reactions of 2H-indazoles via strategies like isocyanide insertion. acs.org Although this compound is a 1H-indazole, these methodologies highlight the versatility of transition metals in activating specific C-H bonds of the indazole scaffold. The functional group tolerance of these catalytic systems is often high, allowing for the presence of halogens like the bromo group on the target molecule, which can be used for subsequent cross-coupling reactions. nih.gov

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Indazole Scaffolds

| Catalyst System | Substrate Type | Position Functionalized | Reaction Type | Ref. |

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes & Aldehydes | Ortho C-H of Azobenzene | Annulation to form 2H-indazoles | nih.gov |

| Pd(OAc)₂ | 2H-Indazoles | C3 | Isocyanide Insertion | acs.org |

| [CpRhCl₂]₂ / Cu(OAc)₂ | Benzimidates & Nitrosobenzenes | C-H of Benzimidate | Annulation to form 1H-indazoles | nih.gov |

Radical Reaction Pathways Involving this compound

Radical reactions offer alternative pathways for the functionalization of the indazole nucleus. While specific studies on radical reactions of this compound are not prevalent, the reactivity of the broader indazole class provides valuable insights. For example, the C3-functionalization of 2H-indazoles can proceed through a radical pathway. rsc.org

One notable example is the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, which is proposed to proceed via a radical chain mechanism. nih.gov In this process, iodine is thought to facilitate a hydrogen transfer from a benzylic position to a nitrogen atom, initiating the cyclization. nih.gov It is conceivable that the bromo-substituent at the C5 position of this compound could participate in radical reactions, for instance, through radical-initiated debromination or by influencing the stability of radical intermediates formed on the aromatic ring.

Mechanistic Insights into Indazole Reactions

Role of Acidic or Basic Conditions

The reactivity of the indazole ring is significantly influenced by the pH of the reaction medium. Indazoles are weakly basic heterocycles. chemicalbook.com The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. chemicalbook.comresearchgate.net In acidic conditions, indazoles can be protonated, typically at the N2 position. wuxibiology.comacs.org This protonation increases the electrophilicity of the ring and can direct the course of a reaction. For example, the reaction of indazoles with formaldehyde (B43269) in aqueous HCl leads to the formation of (1H-indazol-1-yl)methanol derivatives, with the mechanism likely involving protonated formaldehyde. acs.org

In the case of this compound, the N1 position is blocked by the acetyl group. However, the N2 atom remains a site for protonation under acidic conditions, which could modulate the reactivity of the indazole core toward electrophilic or nucleophilic attack.

Under basic conditions, the N-H proton of an unsubstituted indazole can be removed, forming an indazolide anion. This is a common strategy for N-alkylation or N-acylation. For this compound, while N1-deprotonation is not possible, basic conditions can facilitate other reactions. A key reaction is the hydrolysis of the N1-acetyl group. For instance, treatment of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone with sodium hydroxide or potassium carbonate in a methanol/water mixture efficiently removes the acetyl group to yield 5-bromo-4-fluoro-1H-indazole. google.com Similarly, basic conditions are often used in halogenation reactions, such as the iodination of indazoles using I₂ and KOH. chim.it

Table 2: Influence of pH on Indazole Reactivity

| Condition | Effect on Indazole Ring | Example Reaction | Ref. |

| Acidic (HCl) | Protonation at N2 | Reaction with formaldehyde to form N1-methanol derivatives | acs.org |

| Acidic (TFA) | Activation of imidates for N2-alkylation | Selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates | wuxibiology.com |

| Basic (KOH, K₂CO₃) | Deprotonation of N-H (unsubstituted indazoles) | Iodination at C3 | chim.it |

| Basic (NaOH, K₂CO₃) | Hydrolysis of N1-acyl group | Deacetylation of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | google.com |

Intermediates and Transition States

Understanding the intermediates and transition states in indazole reactions is crucial for predicting reaction outcomes and optimizing conditions. In transition metal-catalyzed C-H activation reactions, organometallic intermediates play a central role. For example, in the rhodium(III)-catalyzed synthesis of 1H-indazoles from imidates and nitrosobenzenes, the proposed mechanism involves the formation of a five-membered rhodacycle intermediate via C-H activation. nih.gov This is followed by migratory insertion of the nitroso group to form a six-membered rhodacycle before reductive elimination yields the final product. nih.gov

Computational studies have provided significant insights into reaction mechanisms. For the selective N2-alkylation of indazoles, density functional theory (DFT) calculations have been used to compare the energies of the transition states for N1 versus N2 attack. wuxibiology.com These studies revealed that the transition state leading to the N2-alkylated product is energetically favored by more than 3 kcal/mol, explaining the high regioselectivity observed experimentally. wuxibiology.com

In radical reactions, the stability of the radical intermediates is paramount. For reactions involving the benzene (B151609) ring of the indazole core, the position of substituents like the bromo group in this compound would influence the stability and subsequent reaction pathways of any radical intermediates formed. Computational studies on the ozonation of hydrazine (B178648) derivatives, which can lead to N-nitrosamines, have detailed the complex reaction pathways involving various radical and non-radical intermediates and transition states, highlighting the power of theoretical calculations in unraveling complex reaction mechanisms. nih.gov

Spectroscopic and Structural Analysis of this compound Currently Limited by Available Data

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic and structural characterization of the chemical compound This compound . Despite its availability from various chemical suppliers, in-depth experimental data from key analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are not readily accessible in published research or spectral databases.

This scarcity of information prevents a thorough analysis as outlined in the requested article structure. The specific data required for a detailed discussion of its proton and carbon environments, nitrogen atom characteristics, vibrational modes, and electronic transitions is not present in the public domain. While information exists for isomers such as 1-(5-Bromo-1H-indazol-3-yl)ethanone and other related bromo-indazole derivatives, the strict focus on the 1-yl isomer cannot be met with the currently available scientific data.

Further research and publication of the spectroscopic properties of this compound are necessary to enable a complete scientific profile of the compound. Without such data, a detailed and accurate article on its spectroscopic characterization and structural elucidation cannot be compiled.

Spectroscopic Characterization and Structural Elucidation of 1 5 Bromo 1h Indazol 1 Yl Ethanone

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For the compound 1-(5-Bromo-1H-indazol-1-yl)ethanone, this method confirms its molecular formula and provides insights into its structural arrangement.

While specific experimental data for the fragmentation of this compound is not available, the fragmentation of its isomer, 1-(5-Bromo-1H-indazol-3-yl)ethanone, has been reported to show a molecular ion peak at m/z 239.07 under electron ionization (EI) conditions, with the isotopic pattern confirming the presence of bromine.

A proposed fragmentation pattern for this compound would likely involve initial cleavages at the most labile bonds. A common fragmentation pathway for N-acylated compounds is the loss of the acetyl group (CH₃CO•), which would result in a significant fragment ion. Another potential fragmentation would involve the cleavage of the bromine atom.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | m/z (relative to ⁷⁹Br) |

| [M]⁺ | [C₉H₇BrN₂O]⁺ | 238 |

| [M+2]⁺ | [C₉H₇⁸¹BrN₂O]⁺ | 240 |

| [M - CH₂CO]⁺ | [C₇H₅BrN₂]⁺ | 196 |

| [M - Br]⁺ | [C₉H₇N₂O]⁺ | 159 |

| [C₄H₂Br]⁺ | Bromocyclobutadienyl cation | 133 |

| [C₅H₄N]⁺ | Pyridyl cation | 78 |

It is important to note that the table above is based on theoretical fragmentation pathways and has not been confirmed by published experimental data for this compound.

Computational and Theoretical Investigations of 1 5 Bromo 1h Indazol 1 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the molecular structure and electronic properties of chemical compounds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(5-Bromo-1H-indazol-1-yl)ethanone, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (optimized geometry). These calculations would provide key data on bond lengths, bond angles, and dihedral angles. The electronic structure analysis would reveal the distribution of electron density, electrostatic potential, and other electronic properties.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide a more accurate description of the electronic structure of this compound. These higher-level calculations would serve to validate the results obtained from DFT and provide more precise electronic property data.

Molecular Orbital Analysis

Molecular orbital analysis provides insights into the chemical reactivity and electronic transitions within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor. A computational study would map the electron density distribution of these orbitals across the this compound structure, identifying the regions most susceptible to electrophilic and nucleophilic attack.

Energy Gap Analysis and its Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates lower stability and higher reactivity. Analysis of this energy gap for this compound would provide valuable information about its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are attractive to electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). nih.gov

In an MEP map, different colors correspond to different values of electrostatic potential. Regions with a negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, shown in blue, are electron-poor and represent sites for nucleophilic attack. Green and yellow areas indicate neutral or near-zero potential. nih.govresearchgate.net

For this compound, an MEP analysis would be expected to reveal specific reactive zones:

Nucleophilic Sites (Negative Potential): The most significant regions of negative potential would likely be localized on the oxygen atom of the acetyl group and the N2 nitrogen of the indazole ring. These electron-rich areas are the primary sites for interactions with electrophiles or for forming hydrogen bonds. nih.govresearchgate.net

Electrophilic Sites (Positive Potential): Positive potential would be expected around the hydrogen atoms of the benzene (B151609) ring and potentially on the carbonyl carbon of the acetyl group, indicating their susceptibility to attack by nucleophiles. nih.govresearchgate.net

Understanding these sites is fundamental for predicting how the molecule will interact with other reagents and biological targets. nih.gov

Fukui Functions for Predicting Reactivity Towards Electrophiles and Nucleophiles

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a more quantitative approach derived from Conceptual Density Functional Theory (DFT). The Fukui function, ƒ(r), identifies the most reactive sites in a molecule by analyzing the change in electron density when an electron is added or removed. nih.gov

There are three main types of condensed Fukui functions used to predict regioselectivity nih.gov:

ƒ+ : Predicts the site for nucleophilic attack (where an electron is added).

ƒ- : Predicts the site for electrophilic attack (where an electron is removed).

ƒ0 : Predicts the site for radical attack.

Although specific Fukui function data for this compound is not available in the cited literature, a DFT study on the closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, provides valuable insight into the reactivity of the indazole nitrogen atoms. Natural Bond Orbital (NBO) analyses were used to calculate partial charges and Fukui indices for the N1 and N2 atoms to understand the regioselectivity of alkylation. nih.govresearchgate.net

The calculated Fukui index (ƒ-) indicates the propensity of each nitrogen atom to react with an electrophile. A higher ƒ- value suggests a more favorable site for electrophilic attack. nih.gov

Table 1: DFT-Calculated Partial Charges and Fukui Indices for an Indazole Analog

| Compound | Atom | Partial Charge | Fukui Index (ƒ⁻) |

|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | N1 | -0.33525 | 0.61445 |

| N2 | -0.24443 | 0.52779 |

Data from a study on methyl 5-bromo-1H-indazole-3-carboxylate, a structural analog, used to illustrate the application of Fukui functions. nih.gov

As shown in the table, for this analog, the N1 position has both a more negative partial charge and a higher Fukui index (ƒ-) compared to the N2 position. nih.gov This suggests that the N1 atom is the more nucleophilic center and the preferred site for reaction with electrophiles, which is a common observation in the chemistry of indazoles. nih.gov

Theoretical Studies on Tautomeric Equilibria and Isomer Stability of Indazoles

The indazole ring system can exist in two annular tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov Theoretical studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net Computational calculations at the MP2/6-31G** level have determined that 1H-indazole is more stable than its 2H counterpart by approximately 3.6-4.1 kcal/mol, making it the predominant form in the gas phase and in solution. researchgate.net

In the case of this compound, the presence of the acetyl group on the N1 nitrogen "locks" the molecule into the 1H form. Therefore, the relevant discussion of isomerism shifts from tautomerism to the relative stability of N1 versus N2 substituted isomers.

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers. nih.gov The ratio of these products is influenced by factors like the nature of the substituent, the solvent, and reaction conditions such as temperature and the presence of a base. nih.gov Computational studies can predict the relative stability of these isomers by calculating their ground-state energies. Generally, for many indazole derivatives, the N1-substituted isomer is found to be thermodynamically more stable than the N2 isomer, which aligns with the observation that 1H-indazole is the more stable tautomer. nih.govresearchgate.net DFT calculations can provide precise energy differences between the N1-acetyl and the corresponding N2-acetyl isomer, confirming which is the more stable product.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using DFT, is a powerful method for elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This involves identifying reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (ΔG‡) of the reaction. nih.gov

For reactions involving substituted indazoles, such as N-alkylation or N-acylation, computational modeling can explain and predict the observed regioselectivity (i.e., why the reaction occurs at N1 vs. N2). By calculating the activation energies for the two possible pathways (reaction at N1 and reaction at N2), chemists can determine which product is kinetically favored. The pathway with the lower activation energy will proceed faster and is expected to yield the major product. nih.gov

For example, DFT calculations were used to explore the mechanism of N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. The study found that different reaction conditions led to different transition state energies for the N1 and N2 pathways. Under one set of conditions, non-covalent interactions between a cesium cation, the indazole, and the electrophile were found to lower the transition state energy for N2 substitution, making it the favored product. nih.gov In the absence of such coordinating effects, N1 substitution is often the kinetically and thermodynamically preferred outcome. Similar computational approaches could be applied to model the N-acetylation of 5-bromo-1H-indazole to form the title compound, providing detailed mechanistic insights into the reaction pathway and the factors governing its selectivity.

Role of 1 5 Bromo 1h Indazol 1 Yl Ethanone As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Precursor for the Synthesis of Complex Indazole-Containing Scaffolds

The primary role of 1-(5-Bromo-1H-indazol-1-yl)ethanone in organic synthesis is that of a protected precursor to the versatile 5-bromo-1H-indazole scaffold. The N-acetyl group is not merely a trivial addition; it serves critical functions in modulating the reactivity and solubility of the indazole core and can be readily removed when desired.

The acetyl group at the N-1 position acts as a protecting group, preventing unwanted side reactions at this nitrogen during transformations elsewhere on the molecule. More importantly, it can be easily cleaved under basic hydrolysis conditions to liberate the N-H of the indazole ring. A patent for a structurally similar compound, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, exemplifies this process where treatment with a base like potassium bicarbonate or sodium hydroxide (B78521) in a methanol (B129727)/water mixture efficiently removes the acetyl group to yield 5-bromo-4-fluoro-1H-indazole. google.com This deprotection strategy is fundamental, as it unmasks the N-H group, allowing for subsequent N-alkylation or N-arylation reactions, thereby providing a pathway to a diverse range of N-1 substituted indazole derivatives. beilstein-journals.org

Furthermore, the bromine atom at the C-5 position is a highly valuable functional handle for constructing more elaborate molecular scaffolds. This halogen atom is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions.

Table 1: Cross-Coupling Reactions Utilizing the 5-Bromo-Indazole Scaffold

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters | C-C | 5-Aryl/Alkenyl-Indazoles |

| Sonogashira Coupling | Terminal Alkynes | C-C | 5-Alkynyl-Indazoles |

| Buchwald-Hartwig Amination | Amines | C-N | 5-Amino-Indazoles |

| Heck Coupling | Alkenes | C-C | 5-Alkenyl-Indazoles |

By first de-acetylating this compound and then employing these powerful cross-coupling methods, synthetic chemists can readily introduce a vast range of substituents at the C-5 position, leading to complex, polyfunctional indazole-containing molecules. thieme-connect.de

Building Block in the Construction of Diversely Substituted Heterocyclic Systems

Beyond its role as a precursor, this compound is a fundamental building block for constructing a variety of heterocyclic systems. The indazole core itself can be seen as a fusion of benzene (B151609) and pyrazole (B372694) rings, and its derivatives are key components in many bioactive molecules. nih.gov The strategic functionalization of this compound allows for its incorporation into larger, more complex heterocyclic structures.

Once the acetyl group is removed to yield 5-bromo-1H-indazole, the molecule presents multiple reaction sites for further elaboration. The N-H bond can be substituted, and the bromine atom at C-5 can be transformed, as discussed previously. Additionally, the C-3 position of the indazole ring can sometimes be functionalized, although it is generally less reactive than the corresponding position in indoles. guidechem.com This multi-faceted reactivity makes the 5-bromo-1H-indazole unit, derived from this compound, a versatile cornerstone for building diverse heterocyclic systems relevant to drug discovery and materials science. researchgate.net

Applications in Advanced Organic Synthesis Strategies

The unique structural features of this compound make it highly suitable for modern and efficient synthetic strategies, including late-stage functionalization and combinatorial chemistry.

Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as drug candidates or natural products, at a late step in their synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without the need for lengthy de novo synthesis. nih.gov The 5-bromo-indazole moiety, made accessible from this compound, is an excellent substrate for LSF. The carbon-bromine bond is a prime target for a multitude of transformations. For instance, a complex bioactive molecule containing a 5-bromo-indazole core can be subjected to various cross-coupling reactions to install different groups at the 5-position, thereby fine-tuning its biological activity or physicochemical properties. nsf.gov This strategy enables medicinal chemists to efficiently diversify a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile. nih.gov

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.govyoutube.com This method relies on the use of a central scaffold that can be decorated with various building blocks. The indazole nucleus is considered a "privileged scaffold" because it is capable of binding to multiple biological targets. nih.gov

This compound is an ideal starting point for the combinatorial synthesis of indazole-based libraries. After deprotection of the acetyl group, the resulting 5-bromo-1H-indazole scaffold offers at least two distinct points for diversification:

N-1 Position: The indazole nitrogen can be alkylated or arylated with a variety of reagents.

C-5 Position: The bromine atom can be replaced by a wide range of substituents using palladium-catalyzed cross-coupling reactions.

By using a "split-and-pool" synthesis strategy, a library of thousands of unique indazole derivatives can be generated from a small set of starting materials. sigmaaldrich.com This allows for the high-throughput screening of new chemical entities against biological targets, accelerating the drug discovery process. nih.govnih.gov The use of N-acylated scaffolds, such as N-acylazoles, is a common tactic in combinatorial chemistry to manage reactivity during library production. researchgate.netumich.edu

Utilization in the Development of Fine Chemicals and Agrochemicals

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of fine chemicals and agrochemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including as intermediates for agrochemicals and pharmaceuticals. organic-chemistry.org

The indazole scaffold has shown significant promise in the development of new crop protection agents. For example, novel aromatic carboxylic acid amides containing a 1H-indazole moiety have demonstrated moderate to good activity against several phytopathogenic fungi. nih.gov Specifically, certain derivatives showed potent inhibition of fungi like Pythium aphanidermatum and Rhizoctonia solani. nih.gov Furthermore, a patent has described indazole derivatives with pesticidal effects against various insect pests. google.com The synthesis of these active agrochemical ingredients often relies on functionalized indazole intermediates. The 5-bromo-indazole core, accessible from this compound, serves as a key building block for creating these next-generation agrochemicals, highlighting the compound's industrial relevance.

Advanced Research Directions and Future Perspectives in the Chemistry of 1 5 Bromo 1h Indazol 1 Yl Ethanone

Development of Novel Asymmetric Synthetic Approaches for Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While the synthesis of racemic 1-(5-Bromo-1H-indazol-1-yl)ethanone is established, the development of asymmetric methods to access chiral derivatives, particularly those with stereocenters at or near the indazole core, presents a significant and valuable challenge.

Future research will likely focus on the development of catalytic asymmetric methods for the synthesis of chiral indazole derivatives. One promising avenue is the use of transition-metal catalysis with chiral ligands. For instance, copper-hydride (CuH) catalysis has been successfully employed for the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center. nih.govmit.edumit.edunih.govchemrxiv.orgsemanticscholar.orgacs.orgfigshare.com This methodology could potentially be adapted for the asymmetric functionalization of the acetyl group of this compound or for the introduction of chiral substituents at other positions of the indazole ring.

Another emerging area is organocatalysis, which avoids the use of often expensive and toxic heavy metals. Chiral isothioureas, for example, have been used for the highly enantioselective N-acylation of N-aminoindoles to create N-N axially chiral compounds. rsc.orgresearchgate.net Exploring similar organocatalytic approaches for the asymmetric acylation or alkylation of the indazole nitrogen in this compound could lead to novel chiral derivatives.

The table below summarizes potential asymmetric synthetic strategies that could be explored for generating chiral derivatives of this compound.

| Asymmetric Strategy | Potential Application to this compound | Key Advantages |

| Chiral Metal Catalysis (e.g., CuH, Rh) | Asymmetric reduction of the ketone; Asymmetric C-H functionalization. nih.govmit.edumit.edunih.govchemrxiv.orgsemanticscholar.orgacs.orgfigshare.com | High enantioselectivity, broad substrate scope. |

| Organocatalysis (e.g., chiral amines, phosphoric acids) | Asymmetric aldol (B89426) or Mannich reactions at the acetyl group; Asymmetric N-alkylation. | Metal-free, environmentally benign, readily available catalysts. |

| Biocatalysis (e.g., using enzymes) | Enantioselective reduction of the ketone to a chiral alcohol. | High specificity, mild reaction conditions, green approach. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the indazole nitrogen to direct stereoselective transformations. | Predictable stereochemical outcome. |

Exploration of Catalyst-Free or More Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes, pushing for the reduction or elimination of hazardous substances. For the synthesis of this compound and its analogs, future research will likely focus on developing catalyst-free reactions and employing more environmentally friendly solvents and reagents.

One promising approach is the use of ultrasound irradiation, which has been shown to promote the synthesis of substituted indazoles efficiently. tandfonline.comnih.govmdpi.comresearchgate.neteresearchco.comprimescholars.comprimescholars.comimedpub.comresearchgate.net Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and can sometimes be performed in greener solvents like water or ethanol (B145695), or even under solvent-free conditions. tandfonline.comresearchgate.net For example, a clean and simple methodology was developed for the synthesis of substituted indazoles using reusable and cost-effective heteropoly acids as catalysts under ultrasound sonication. tandfonline.com

Microwave-assisted organic synthesis (MAOS) is another powerful tool for greener chemistry. researchgate.net It can significantly accelerate reaction rates, often leading to higher yields and purer products with reduced energy consumption compared to conventional heating. The application of microwave irradiation to the key steps in the synthesis of this compound, such as the cyclization to form the indazole ring or the N-acylation, could lead to more sustainable processes.

Furthermore, exploring catalyst-free conditions is a major goal. An electrochemical method for the selective N1-acylation of indazoles has been reported, which avoids the use of chemical acylating agents and catalysts. organic-chemistry.org Such electrochemical methods, powered by renewable energy sources, represent a frontier in green synthesis.

The following table highlights some environmentally benign synthetic methods that could be investigated for the synthesis of this compound.

| Green Chemistry Approach | Potential Application | Advantages |

| Ultrasound-Assisted Synthesis | Cyclization and N-acylation steps. tandfonline.comnih.govmdpi.comresearchgate.neteresearchco.comprimescholars.comprimescholars.comimedpub.comresearchgate.net | Reduced reaction times, higher yields, milder conditions. |

| Microwave-Assisted Synthesis | Formation of the indazole ring and subsequent functionalization. researchgate.net | Rapid heating, increased reaction rates, improved yields. |

| Electrochemical Synthesis | Selective N1-acylation of the indazole. organic-chemistry.org | Avoids chemical reagents, potential for clean energy input. |

| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids. | Reduced environmental impact and improved safety. |

| Catalyst-Free Reactions | Thermal or photo-induced cyclizations and acylations. | Avoids catalyst cost, toxicity, and removal issues. |

Investigation of Unconventional Reaction Pathways and Conditions

Moving beyond traditional thermal reactions in organic solvents opens up new possibilities for reactivity and selectivity. The investigation of unconventional reaction pathways and conditions is a key area for future research in the chemistry of this compound.

Photochemistry offers unique opportunities to access excited-state reactivity that is not achievable under thermal conditions. Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of indazole derivatives. acs.org For example, a photochemical strategy for the direct conversion of indazoles into benzimidazoles has been developed, highlighting the potential for skeletal rearrangements under mild conditions. nih.gov Exploring the photochemical reactivity of this compound could lead to novel transformations and the discovery of unexpected products.

Sonochemistry, the application of ultrasound to chemical reactions, can induce unique chemical effects through acoustic cavitation. As mentioned earlier, ultrasound has been used for the synthesis and functionalization of indazoles, such as the bromination at the C3 position. tandfonline.comnih.gov Further exploration of sonication for other transformations of this compound could reveal novel reactivity.

Mechanochemistry, where mechanical force is used to induce chemical reactions, is another burgeoning field. Ball milling, for instance, can enable solvent-free reactions and access to reaction pathways that are difficult to achieve in solution. Applying mechanochemical methods to the synthesis of the target compound could offer a highly efficient and environmentally friendly alternative to traditional methods.

The table below lists some unconventional reaction conditions and their potential applications in the chemistry of this compound.

| Unconventional Condition | Potential Application | Scientific Rationale |

| Photochemistry | Skeletal rearrangements, C-H functionalization, dehalogenation. acs.orgnih.gov | Accessing excited-state reactivity for novel transformations. |

| Sonochemistry | Enhanced reaction rates, synthesis of nanoparticles, C-H activation. tandfonline.comnih.govmdpi.comresearchgate.neteresearchco.comprimescholars.comprimescholars.comimedpub.comresearchgate.net | Acoustic cavitation providing localized high temperature and pressure. |

| Mechanochemistry (Ball Milling) | Solvent-free synthesis and functionalization. | Intimate mixing and energy input through mechanical force. |

| Supercritical Fluids | Reactions in supercritical CO2 as a green solvent. | Unique solvent properties combining those of liquids and gases. |

Integration with Flow Chemistry and Automated Synthesis Technologies

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of flow chemistry and automated synthesis platforms. Integrating these technologies into the synthesis of this compound and its derivatives is a crucial future direction.

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better temperature and pressure control, improved reproducibility, and ease of scalability. The synthesis of indazoles has been successfully demonstrated in flow reactors, showcasing the potential for efficient and safe production. The precise control over reaction parameters in a flow system can also lead to higher yields and selectivities.

Automated synthesis platforms, often coupled with high-throughput screening, can dramatically accelerate the discovery of new bioactive molecules. chemspeed.com A solution-phase parallel synthesis strategy for creating a library of tri-substituted indazoles has been described, which overcomes regioselectivity issues often encountered in traditional syntheses. eurekaselect.com Developing a robust automated synthesis workflow for this compound analogs would enable the rapid generation of a diverse library of compounds for biological evaluation. This could involve robotic handling of reagents, automated purification, and integrated analytical techniques.

The table below outlines the benefits of integrating modern synthesis technologies.

| Technology | Application in Indazole Chemistry | Key Advantages |

| Flow Chemistry | Synthesis of the indazole core, N-acylation, and further functionalization. | Improved safety, scalability, and process control. |

| Automated Parallel Synthesis | Generation of libraries of this compound derivatives. chemspeed.comeurekaselect.com | High-throughput synthesis, rapid lead discovery. |

| Robotic Platforms | Automated reagent dispensing, reaction monitoring, and work-up. chemspeed.com | Increased efficiency, reduced human error, and enhanced reproducibility. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity beyond Current Capabilities

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting properties, and guiding experimental design. For this compound, advanced computational modeling can play a pivotal role in predicting its synthesis and reactivity.

Density Functional Theory (DFT) calculations are already being used to understand the regioselectivity of indazole functionalization and to elucidate reaction mechanisms. nih.govmit.edumit.edunih.govchemrxiv.orgsemanticscholar.orgacs.orgfigshare.comnih.govrsc.orgresearchgate.net For instance, DFT studies have been employed to explain the reactivity and enantioselectivity in the CuH-catalyzed asymmetric synthesis of chiral indazoles. nih.govmit.edumit.edunih.govchemrxiv.orgsemanticscholar.orgacs.orgfigshare.com Future work could involve more sophisticated DFT models to predict the outcomes of unknown reactions and to design novel catalysts with enhanced activity and selectivity.

The integration of machine learning and artificial intelligence (AI) with computational chemistry is set to revolutionize predictive synthesis. By training algorithms on large datasets of known reactions, it is becoming possible to predict the products of a given set of reactants and conditions with increasing accuracy. Such tools could be invaluable for planning the synthesis of novel derivatives of this compound, saving significant experimental time and resources.

Furthermore, advanced molecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics of flexible molecules and their interactions with biological targets. This can aid in the rational design of new indazole-based compounds with specific biological activities.

The following table summarizes the role of advanced computational modeling in the future of indazole chemistry.

| Computational Method | Application Area | Potential Impact |

| Advanced DFT Calculations | Reaction mechanism elucidation, catalyst design, prediction of spectroscopic properties. nih.govmit.edumit.edunih.govchemrxiv.orgsemanticscholar.orgacs.orgfigshare.comnih.govrsc.orgresearchgate.net | Rational design of more efficient and selective synthetic routes. |

| Machine Learning/AI | Predictive synthesis, reaction optimization, property prediction. | Accelerated discovery of new reactions and compounds. |

| Molecular Dynamics Simulations | Understanding conformational preferences, ligand-receptor interactions. | Rational design of bioactive indazole derivatives. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and catalysis in complex environments. | Insights into the biological activity and metabolism of indazole compounds. |

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Bromo-1H-indazol-1-yl)ethanone?

A common method involves nucleophilic substitution or coupling reactions. For example, 2-chloroethanone intermediates can react with 5-bromo-1H-indazole under basic conditions (e.g., anhydrous potassium carbonate in dioxane) to yield the target compound. Reflux conditions (~16 hours) and subsequent recrystallization (e.g., ethanol) are typical . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structure.

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H NMR : Peaks for the acetyl group (δ ~2.6 ppm) and indazole protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 237.0 (C₉H₇BrN₂O⁺) with fragmentation patterns confirming substituents.

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹). Cross-referencing with analogs like 1-(5-Bromo-2-hydroxyphenyl)ethanone (δ ~12 ppm for -OH) helps distinguish functional groups .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using X-ray crystallography?

High-resolution X-ray diffraction data refined via SHELXL can resolve bond-length discrepancies (e.g., Br-C vs. C=O interactions). Key steps:

- Collect data with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Use SHELXT for space-group determination and SHELXL for refinement, incorporating anisotropic displacement parameters for heavy atoms like bromine .

- Validate using R-factor convergence (< 0.05) and electron density maps to confirm atomic positions.

Q. What strategies optimize the bioactivity of this compound derivatives in antimicrobial studies?

Structure-activity relationship (SAR) studies suggest:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the indazole 3-position enhance antibacterial activity against S. aureus.

- Heterocyclic Modifications : Replacing the acetyl group with a thioamide improves membrane permeability . Systematic screening using microbroth dilution assays (MIC values) and comparative molecular docking (e.g., E. coli DNA gyrase) is recommended.

Q. How can computational methods aid in designing analogs of this compound?

- Similarity Analysis : Tools like Tanimoto coefficients (>0.85) identify structurally related compounds (e.g., 1-(5-Bromo-2-hydroxyphenyl)ethanone, similarity = 0.87) .

- DFT Calculations : Optimize substituent electronic effects (e.g., Hammett σ constants) to predict reactivity and binding affinity.

- Molecular Dynamics : Simulate interactions with target proteins (e.g., kinase inhibitors) to prioritize synthetic targets.

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, pH 7.2).

- Control Compounds : Compare with known inhibitors (e.g., ciprofloxacin) to calibrate activity thresholds.

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) to identify trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.